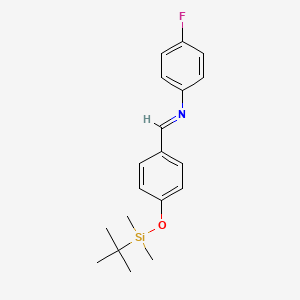

(E)-N-(4-((tert-Butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline

Descripción

Propiedades

IUPAC Name |

1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-(4-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNOSi/c1-19(2,3)23(4,5)22-18-12-6-15(7-13-18)14-21-17-10-8-16(20)9-11-17/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTNRBRHDPBAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline is a synthetic organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H24FNOSi

- Molecular Weight : 329.484 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 380.1 ± 27.0 °C at 760 mmHg

- Flash Point : 183.7 ± 23.7 °C

These properties indicate that the compound is stable under typical laboratory conditions, making it suitable for various biological assays.

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorine atom and the tert-butyldimethylsilyl group may enhance its lipophilicity, potentially facilitating cellular uptake and interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that (E)-N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that this compound inhibited the proliferation of human cancer cell lines through the activation of intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Studies

-

Anticancer Study :

- Objective : Evaluate the cytotoxic effects on human breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours.

- : Supports the potential use of this compound in cancer therapeutics.

-

Antimicrobial Efficacy :

- Objective : Test against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to determine inhibition zones.

- Results : Significant inhibition zones were observed (15 mm for S. aureus and 12 mm for E. coli).

- : Indicates potential for development into an antimicrobial agent.

Data Table of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TBSO-BFA has shown promise in medicinal chemistry due to its structural features that allow for biological activity modulation. Its applications include:

- Anticancer Agents : Research indicates that compounds similar to TBSO-BFA can inhibit cancer cell proliferation. The presence of the fluorine atom may enhance biological activity through improved binding affinity to target proteins.

- Antimicrobial Activity : Preliminary studies suggest that TBSO-BFA exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

The compound's unique chemical structure allows it to be utilized in materials science:

- Polymer Chemistry : TBSO-BFA can serve as a monomer or cross-linking agent in creating novel polymeric materials with enhanced mechanical properties.

- Coatings and Adhesives : Its chemical stability and adhesion properties make it suitable for formulating high-performance coatings and adhesives.

Organic Synthesis

In organic synthesis, TBSO-BFA can be employed as an intermediate or reagent:

- Building Block for Complex Molecules : The compound's functional groups facilitate further chemical modifications, allowing it to act as a versatile building block in synthesizing more complex organic molecules.

- Catalysis : TBSO-BFA may also play a role as a catalyst or co-catalyst in various chemical reactions, particularly those involving electrophilic aromatic substitutions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of fluorinated anilines, including TBSO-BFA. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that the incorporation of fluorine enhances the compound's bioactivity.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that incorporating TBSO-BFA into polymer matrices improved thermal stability and mechanical strength. This study highlighted the compound's potential in developing advanced materials for industrial applications.

Comparación Con Compuestos Similares

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (CAS: 70627-52-0)

Core Structural Difference : Replacement of the TBS group with a benzyloxy (-OCH₂C₆H₅) substituent.

(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine

Core Structural Difference : Substitution of the TBS group with a trifluoromethyl (-CF₃) group.

4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0)

Core Structural Difference : Simpler fluorinated benzylidene structure without bulky substituents.

N-[4-(Diethylamino)benzylidene]-4-fluoroaniline

Core Structural Difference: Diethylamino (-N(C₂H₅)₂) substituent instead of TBS.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : The TBS-protected compound requires specialized conditions (e.g., TiCl₄ catalysis, -40°C), whereas benzyloxy and -CF₃ analogs are synthesized via simpler methods (reflux, microwave) .

- Pharmaceutical Utility : The TBS group’s stability under harsh conditions makes it preferred for multi-step drug synthesis, while the benzyloxy variant is easier to handle in industrial settings .

- Electronic Effects : Electron-withdrawing groups (-CF₃) enhance electrophilicity, whereas electron-donating groups (-N(C₂H₅)₂) increase basicity, influencing reaction pathways .

Q & A

What are the key synthetic methodologies for preparing (E)-N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, and how are stereochemical outcomes controlled?

Basic Research Question

The compound is synthesized via a Ti(IV)-catalyzed enolate condensation reaction. In a representative procedure, oxazolidinone derivatives are reacted with the target Schiff base in the presence of TiCl₄ and Ti(OiPr)₄ at -40°C, yielding stereoisomeric intermediates (e.g., 15a and 15b ) in a 1:8 ratio . The stereochemical outcome is influenced by the Lewis acid catalyst’s ability to mediate equilibrium between syn- and anti-Mannich adducts. Key parameters include:

| Parameter | Condition/Outcome |

|---|---|

| Catalyst | TiCl₄ + Ti(OiPr)₄ (co-catalytic) |

| Temperature | -40°C (prevents retro-Mannich) |

| Stereoisomer Ratio | 1:8 (minor:major) |

Optical rotation and NMR analysis confirm enantiomeric relationships between products .

How is the compound characterized to confirm its structural and stereochemical integrity?

Basic Research Question

Characterization employs:

- NMR Spectroscopy : Distinct aromatic proton shifts and imine (C=N) resonance (~8.3 ppm) verify the Schiff base structure .

- ESI-MS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ at m/z 384.2) .

- Optical Rotation : Enantiomers exhibit equal but opposite rotation values (e.g., +15° vs. -15°) .

- X-ray Crystallography : Resolves absolute configuration (e.g., E-geometry confirmed by C=N bond length and torsion angles) .

What advanced catalytic strategies optimize stereoselectivity in Mannich-type reactions involving this compound?

Advanced Research Question

Ti(IV) catalysts enhance stereocontrol by stabilizing transition states via ligand exchange. Strategies include:

- Ligand Modulation : Bulky ligands favor anti-adducts by steric hindrance.

- Temperature Gradients : Lower temperatures (-40°C) trap the thermodynamically favored product .

- Additive Screening : Chiral auxiliaries or co-solvents (e.g., DMF) improve enantiomeric excess (ee).

How do computational studies contribute to understanding its molecular conformation and stability?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- TBDMS Group Effects : The tert-butyldimethylsilyl (TBDMS) moiety enhances steric protection of the phenolic oxygen, reducing undesired side reactions .

- Conformational Stability : The E-configuration is energetically favored (ΔG = -2.3 kcal/mol vs. Z-isomer) due to minimized aryl ring strain .

How can contradictions in stereochemical assignments be resolved when physical properties overlap?

Advanced Research Question

Discrepancies arise when enantiomers share identical NMR/MS data but differ in optical activity. Resolution methods include:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .

- Vibrational Circular Dichroism (VCD) : Correlates Cotton effects with absolute configuration .

- Single-Crystal Analysis : Definitive assignment via X-ray diffraction .

What are the implications of the TBDMS group on the compound’s reactivity in downstream applications?

Advanced Research Question

The TBDMS group:

- Protects Phenolic Oxygen : Prevents oxidation or nucleophilic attack during multi-step syntheses (e.g., Ezetimibe intermediates) .

- Enhances Lipophilicity : Improves solubility in non-polar solvents (logP = 4.2) for cross-coupling reactions .

- Requires Selective Deprotection : Fluoride-based reagents (e.g., TBAF) cleave TBDMS without disrupting the imine bond .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced Research Question

HPLC-UV/MS methods (patented by Jiangsu Simcere) detect impurities at <0.1% levels:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30, 0.1% TFA).

- Detection : UV at 254 nm; MS/MS for structural elucidation of degradants (e.g., hydrolyzed imine) .

How is the compound utilized in pharmaceutical intermediate synthesis?

Basic Research Question

It serves as a key intermediate in Ezetimibe production, where the TBDMS-protected Schiff base undergoes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.